molecular formula C21H23N7O3S B1666211 AZD2858 CAS No. 486424-20-8

AZD2858

Cat. No.: B1666211
CAS No.: 486424-20-8
M. Wt: 453.5 g/mol
InChI Key: FHCSBLWRGCOVPT-UHFFFAOYSA-N
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Description

AZD2858 is a selective glycogen synthase kinase-3 (GSK-3) inhibitor with an IC₅₀ of 68 nM for GSK-3α/β. It primarily targets the Wnt/β-catenin signaling pathway, promoting β-catenin stabilization and nuclear translocation, which modulates cell cycle progression, apoptosis, and differentiation .

  • Oncology: this compound induces centrosome destabilization, mitotic failure, and S-phase arrest in glioblastoma (GBM) cell lines (IC₅₀: 2.5–2.9 µM) and enhances radiotherapy efficacy by increasing tumor radiosensitivity .
  • Bone Regeneration: It accelerates fracture healing in rodent models by increasing trabecular bone mass and osteoblast activity .

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for AZ2858 are not readily available in the literature. it is synthesized through chemical processes in research laboratories.
  • For industrial production, further optimization and scale-up would be necessary, but this information is proprietary and not publicly disclosed.
  • Chemical Reactions Analysis

    • AZ2858 likely undergoes various reactions due to its GSK-3 inhibitory activity. These reactions may include phosphorylation, dephosphorylation, and interactions with other cellular components.
    • Common reagents and conditions used in these reactions would depend on the specific context and application. Detailed studies are needed to elucidate the exact mechanisms and products.
  • Scientific Research Applications

      Chemistry: AZ2858 serves as a valuable tool compound for studying GSK-3-related pathways and signaling cascades.

      Biology: Researchers use AZ2858 to investigate Wnt signaling, cell fate determination, and stem cell differentiation.

      Medicine: Its potential therapeutic applications include bone-related disorders, neurodegenerative diseases, and cancer.

      Industry: While not directly used in industry, understanding GSK-3 inhibition can inform drug development and disease treatment strategies.

  • Mechanism of Action

    • AZ2858 inhibits GSK-3, leading to β-catenin stabilization and activation of the Wnt pathway. This activation influences gene expression, cell fate, and tissue homeostasis.
    • The molecular targets involve GSK-3 itself, β-catenin, and downstream effectors. The exact pathways may vary depending on the cellular context.
  • Comparison with Similar Compounds

    1-Azakenpaullone

    Parameter AZD2858 1-Azakenpaullone
    IC₅₀ (GSK-3β) 68 nM 18 nM
    Selectivity Moderate (targets GSK-3α/β) High (100× selective over CDK1/5)
    Therapeutic Focus Glioma, bone regeneration Neurodegenerative diseases, cancer
    Key Findings Induces mitotic failure in GBM; enhances radiotherapy Potent apoptosis in leukemia models
    References

    Mechanistic Differences :

    • While both inhibit GSK-3β, 1-Azakenpaullone shows higher potency but lacks evidence in glioma or bone applications. This compound’s unique radiosensitization and bone anabolic effects make it clinically versatile .

    ICG-001

    Parameter This compound ICG-001
    Target GSK-3α/β β-catenin/CBP interaction
    Primary Effect Cell cycle arrest, mitotic failure Apoptosis induction
    GBM Cell Response Reduces proliferation (↓CDK1/2, ↓TGF-β) Increases apoptosis (↑Caspase-3)
    Combination Therapy Synergizes with radiotherapy Limited data
    References

    Functional Contrast :

    • In U87 glioma cells, this compound downregulates cell cycle genes (e.g., CDK1/2) and TGF-β signaling, whereas ICG-001 predominantly induces apoptosis. This compound’s dual action on proliferation and mitosis offers broader antineoplastic utility .

    Capivasertib

    Parameter This compound Capivasertib
    Target GSK-3α/β AKT
    Apoptosis Induction Minimal Significant (↑Caspase-3, ↓Cyclin D1)
    Prostate Cancer No standalone apoptosis effect Reduces persister cell survival
    Combination Outcome Reverses capivasertib’s cell cycle effects Enhances docetaxel efficacy
    References

    Therapeutic Implications :

    • In prostate cancer, capivasertib alone induces apoptosis, while this compound lacks this effect. However, this compound modulates GSK-3β activity, influencing capivasertib’s downstream targets like Cyclin D1 .

    Data Tables

    Table 1: Pharmacodynamic Properties of GSK-3 Inhibitors

    Compound IC₅₀ (GSK-3β) Key Pathways Affected Clinical Applications
    This compound 68 nM Wnt/β-catenin, TGF-β, CDK1/2 Glioma, bone regeneration
    1-Azakenpaullone 18 nM CDK1/5, apoptosis Leukemia, neurodegeneration
    ICG-001 N/A β-catenin/CBP, Caspase-3 Colorectal cancer

    Table 2: Efficacy in Preclinical Models

    Compound GBM IC₅₀ (µM) Bone Regeneration Radiosensitization
    This compound 2.5–2.9 Yes Yes
    1-Azakenpaullone 0.5–1.0* No No
    ICG-001 1.2–2.0 No No

    *Estimated from leukemia studies .

    Biological Activity

    AZD2858 is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which has garnered attention for its potential therapeutic applications in various biological contexts, particularly in bone healing and oncology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

    GSK-3 is a serine/threonine kinase that plays a crucial role in several cellular processes, including metabolism, cell proliferation, and survival. Inhibition of GSK-3 by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which is vital for bone formation and repair. By preventing the degradation of β-catenin, this compound promotes osteoblastic differentiation and enhances bone healing processes.

    Fracture Healing in Rats

    A pivotal study investigated the effects of this compound on fracture healing in rats. The study involved creating femoral fractures and administering this compound at a dose of 30 μmol/kg daily for three weeks. Key findings included:

    • Increased Mineral Density : Peripheral quantitative computed tomography (pQCT) showed a significant increase in mineral density (28% at 2 weeks and 38% at 3 weeks) in the calluses of treated rats compared to controls.
    • Enhanced Bone Strength : Four-point bending tests indicated that fractures healed with greater strength in this compound-treated animals, demonstrating direct bone repair without an endochondral component .
    Time PointMineral Density Increase (%)Mineral Content Increase (%)Strength Increase
    2 Weeks2881Significant
    3 Weeks3893Significant

    These results suggest that this compound effectively drives mesenchymal cells toward an osteoblastic lineage, facilitating rapid bone repair.

    Oncological Applications

    This compound has also been explored for its cytotoxic effects on cancer cells, particularly glioma. In vitro studies demonstrated that:

    • Induction of Cell Death : this compound exposure led to mitotic defects and cell death in patient-derived glioma cell lines (GBM1 and GBM4). The compound induced centrosome disruption and S-phase arrest, contributing to tumor growth delay.
    • Adjuvant Therapy Potential : When combined with radiation therapy, this compound enhanced cytotoxicity in glioma xenografts, indicating its potential as an effective adjuvant treatment .

    Case Studies and Clinical Trials

    Clinical investigations have further elucidated the role of this compound in treating various conditions:

    • CNS Disorders : A review highlighted the use of GSK-3 inhibitors like this compound in clinical trials for CNS disorders such as Alzheimer’s disease and bipolar disorder. The compound's ability to modulate neuroinflammation and promote neuroprotection has been noted .
    DiseaseClinical Trials Involved
    Alzheimer’sMultiple trials
    Bipolar DisorderSeveral inhibitors used
    GliomaOngoing studies

    Q & A

    Basic Research Questions

    Q. What is the primary mechanism of AZD2858 in modulating Wnt/β-catenin signaling?

    this compound inhibits glycogen synthase kinase-3 (GSK-3α/β), stabilizing β-catenin by preventing its phosphorylation and degradation. This leads to β-catenin nuclear translocation and activation of Wnt target genes, promoting processes like osteogenesis and stem cell proliferation . For validation, researchers should perform nuclear/cytoplasmic fractionation followed by Western blotting to quantify β-catenin accumulation (e.g., in SCAPs or U87 glioma cells) .

    Q. How should this compound concentrations be optimized for in vitro cytotoxicity assays?

    Dose-response curves in glioma cell lines (e.g., U251, U87) show significant survival reduction at 500 nM–1 µM this compound, with IC₅₀ values varying by cell type. Use CCK-8 or EdU assays to quantify viability/proliferation, and validate morphology changes via phase-contrast imaging at 24–48 hours post-treatment .

    Q. What in vivo models are suitable for studying this compound’s bone-healing effects?

    Rat fracture models treated orally with 20 mg/kg this compound daily demonstrate increased trabecular bone mass and accelerated fracture repair. Key endpoints include micro-CT analysis of bone mineral density (BMD) and histochemical staining for osteogenic markers (e.g., ALP, osteocalcin) .

    Advanced Research Questions

    Q. How can single-cell sequencing resolve this compound’s heterogeneous effects on stem cell populations?

    Single-cell RNA-seq of this compound-treated SCAPs identified distinct clusters (e.g., SCAPs-TPM2, SCAPs-MYH11) with upregulated genes (PRKCA, SMURF2) linked to Wnt signaling. Use pseudotime trajectory analysis (Monocle3) to map differentiation pathways and infer regulatory networks .

    Q. What experimental designs address contradictory findings on this compound’s role in cancer proliferation?

    this compound reduces U87 glioma proliferation by downregulating TGF-β/CDK pathways but enhances colorectal cancer cell apoptosis when combined with FOLFIRI. To reconcile context-dependent effects, employ transcriptomic profiling (RNA-seq) and functional assays (e.g., 3D spheroid invasion, Ki67 staining) across multiple cell lines .

    Q. How does this compound synergize with DNA-damaging agents in cancer therapy?

    In HCT116 colorectal cancer, this compound disrupts TopBP1 condensates, inhibiting ATR/Chk1 signaling and potentiating SN-38 (a topoisomerase inhibitor). Use co-treatment assays with γH2AX/phospho-Chk1 staining to quantify DNA damage synergy and comet assays to assess replication stress .

    Q. What methodologies optimize this compound delivery in tissue engineering?

    Hydrogel-loaded this compound enhances localized bone regeneration in rat models. For in vitro testing, incorporate this compound into alginate or PEG hydrogels and measure osteogenic differentiation via qPCR (e.g., RUNX2, SP7) and Alizarin Red staining .

    Q. Methodological Considerations

    Q. How to control for off-target effects in GSK-3 inhibition studies?

    Compare this compound with selective GSK-3 inhibitors (e.g., CHIR99021) and use rescue experiments (e.g., β-catenin siRNA) to confirm pathway specificity. Include negative controls (e.g., solvent-only treatment) in Western blot and immunofluorescence assays .

    Q. What statistical approaches are recommended for analyzing this compound dose-response data?

    Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. For single-cell or omics data, apply Benjamini-Hochberg correction for multiple comparisons and cluster-specific differential expression analysis (e.g., Seurat’s FindMarkers) .

    Q. How to validate this compound’s impact on β-catenin nuclear translocation?

    Combine immunofluorescence (β-catenin/DAPI co-staining) with subcellular fractionation. Quantify nuclear β-catenin intensity using ImageJ and confirm transcriptional activity via luciferase reporters (TOPflash/FOPflash) .

    Properties

    IUPAC Name

    3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHCSBLWRGCOVPT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H23N7O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    453.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    486424-20-8
    Record name 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

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    Min. plausibility 0.01
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    Top-N result to add to graph 6

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